molecular formula C16H20O8 B13774535 Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate CAS No. 72598-54-0

Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

Cat. No.: B13774535
CAS No.: 72598-54-0
M. Wt: 340.32 g/mol
InChI Key: CAOGMEMPDFAZPR-UHFFFAOYSA-N
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Description

Tetramethyl bicyclo[222]-7-octene-2,3,5,6-tetracarboxylate is a chemical compound with the molecular formula C16H20O8 It is a derivative of bicyclo[222]octene, characterized by the presence of four ester groups attached to the bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This reaction is carried out between a suitable diene and a dienophile under controlled conditions to form the bicyclic framework. The subsequent esterification of the resulting bicyclo[2.2.2]octene derivative with methanol in the presence of an acid catalyst yields the desired tetramethyl ester .

Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate involves its interaction with specific molecular targets. The compound’s ester groups can undergo hydrolysis to release active carboxylic acids, which can interact with enzymes or receptors in biological systems. The bicyclic framework provides structural rigidity, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Uniqueness: Tetramethyl bicyclo[2.2.2]-7-octene-2,3,5,6-tetracarboxylate is unique due to its four ester groups, which provide multiple sites for chemical modification. This versatility makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

72598-54-0

Molecular Formula

C16H20O8

Molecular Weight

340.32 g/mol

IUPAC Name

tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate

InChI

InChI=1S/C16H20O8/c1-21-13(17)9-7-5-6-8(10(9)14(18)22-2)12(16(20)24-4)11(7)15(19)23-3/h5-12H,1-4H3

InChI Key

CAOGMEMPDFAZPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2C=CC(C1C(=O)OC)C(C2C(=O)OC)C(=O)OC

Origin of Product

United States

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